molecular formula C28H39NO2 B161489 Monohydroxyisoaflavinine CAS No. 116865-09-9

Monohydroxyisoaflavinine

Cat. No. B161489
CAS RN: 116865-09-9
M. Wt: 421.6 g/mol
InChI Key: KHMAONVROPNUDX-UHFFFAOYSA-N
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Description

Monohydroxyisoaflavinine is a compound with the molecular formula C28H39NO2 and a molecular weight of 421.62 g/mol . It is a type of diterpenoid and is found in the metabolites of Aspergillus flavus .


Synthesis Analysis

Monohydroxyisoaflavinine was isolated from the methylene chloride extract of a microsclerotium-producing strain of Aspergillus flavus . The structures of the compounds were determined based on spectroscopic investigations and X-ray crystal analyses .


Molecular Structure Analysis

The chemical name of Monohydroxyisoaflavinine is 8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol . The structure was confirmed by X-ray crystal analyses .


Physical And Chemical Properties Analysis

Monohydroxyisoaflavinine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

  • Detoxification of Metabolic Toxins : A study by Zhang et al. (2020) demonstrated that theaflavin, a major component in black tea, can detoxify metabolic toxins like ammonia and methylglyoxal (MGO) in mice. This suggests potential applications in managing metabolic toxins in the human body (Zhang, Ohland, Jobin, & Sang, 2020).

  • Anti-Hyperuricemic Effects : Tai et al. (2020) found that three theaflavin monomers from black tea have significant serum uric acid-lowering effects on hyperuricemic mice. This highlights their potential in preventing and treating hyperuricemia (Tai, Liu, Sun, Xie, Cai, Wang, Dong, & Xu, 2020).

  • Reduction of Inflammation and Bone Resorption : Wu et al. (2018) explored the effects of theaflavins on inflammation and bone resorption in rats with experimental periodontitis. Their study suggests that theaflavins can be used in treating periodontal disease due to their ability to reduce inflammation and bone resorption (Wu, Kuraji, Taya, Ito, & Numabe, 2018).

  • Energy Metabolism Enhancement : A study by Kudo et al. (2015) on mice showed that a single oral administration of theaflavins significantly enhances systemic energy expenditure and affects the expression of metabolic genes. This implies potential applications in managing energy metabolism (Kudo, Arai, Suhara, Ishii, Nakayama, & Osakabe, 2015).

  • Anti-Inflammatory and Anti-Influenza Virus Activities : Zu et al. (2012) found that theaflavin derivatives from black tea have significant anti-influenza virus and anti-inflammatory activities in vitro. This opens possibilities for using these compounds in treating influenza virus infections (Zu, Yang, Zhou, Liu, Du, & Zheng, 2012).

  • Neuroprotective Effects : Luo et al. (2011) investigated the protective effect of theaflavins against 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells, suggesting their potential application in neuroprotection and possibly in the treatment of Parkinson's disease (Luo, Zhao, Wang, Yang, & Zhao, 2011).

Safety And Hazards

Monohydroxyisoaflavinine should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMAONVROPNUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monohydroxyisoaflavinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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